molecular formula C10H13N3 B3422168 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine CAS No. 24625-24-9

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

Cat. No.: B3422168
CAS No.: 24625-24-9
M. Wt: 175.23 g/mol
InChI Key: BQXLLXSCNRJESI-UHFFFAOYSA-N
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Description

Historical Development and Chemical Significance of Benzimidazole (B57391) Scaffolds

The story of benzimidazole began in 1872, marking a significant milestone in heterocyclic chemistry. Since its discovery, the benzimidazole nucleus has been the subject of extensive research, revealing its remarkable stability and capacity for diverse functionalization. lew.ro This has established the benzimidazole scaffold as a "privileged structure" in chemistry, a core molecular framework that can interact with a wide array of targets. While much of its fame comes from its presence in numerous pharmaceutical agents, the chemical significance of benzimidazoles extends into the realm of materials science. nih.gov Their ability to form stable complexes with various metal ions, coupled with their electronic properties, has made them valuable components in the development of functional materials.

Structural Features and Unique Reactivity of the Benzimidazole-Ethanamine Core

The structure of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is characterized by the benzimidazole ring system with a methyl group at the 5-position and an ethanamine (-CH2CH2NH2) side chain at the 2-position. The methyl group can influence the electronic properties of the benzimidazole ring through inductive effects, while the ethanamine substituent introduces a flexible side chain with a reactive primary amine.

The unique reactivity of the benzimidazole-ethanamine core arises from the interplay between the aromatic benzimidazole nucleus and the aliphatic amino group. The lone pair of electrons on the nitrogen atom of the ethanamine chain makes it a potent nucleophile and a strong ligand for metal coordination. This dual functionality allows for a variety of chemical transformations. The primary amine can readily undergo reactions such as N-alkylation and acylation, providing a straightforward route to a wide range of derivatives. evitachem.com

Furthermore, the proximity of the ethanamine side chain to the benzimidazole ring allows for the formation of stable chelate complexes with metal ions. The benzimidazole nitrogen and the terminal amino nitrogen can act as a bidentate ligand, binding to a metal center to form a stable five- or six-membered ring. This chelation ability is a key feature of its reactivity and is fundamental to its application in coordination chemistry.

Current Research Trends and Future Directions in Chemical Applications (Non-Biological)

While the biological applications of benzimidazoles are extensively documented, their role in non-biological chemical applications is a burgeoning field of research. Current trends are focused on harnessing the unique properties of the benzimidazole scaffold for the development of advanced materials and catalysts.

One of the most promising areas is in the field of coordination chemistry . Benzimidazole derivatives, including those with aminoalkyl side chains, are excellent ligands for the synthesis of metal complexes. These complexes are being investigated for their catalytic activity in various organic transformations. The ability to tune the electronic and steric properties of the benzimidazole ligand by modifying substituents allows for the rational design of catalysts with specific activities and selectivities. Research is ongoing to explore the use of these complexes in sustainable chemical processes.

In materials science , benzimidazoles are being incorporated into polymers to enhance their thermal stability and mechanical properties. The rigid and planar structure of the benzimidazole ring contributes to the formation of highly ordered and robust materials. There is growing interest in developing novel benzimidazole-containing polymers for applications in high-performance plastics, membranes for gas separation, and as components in organic light-emitting diodes (OLEDs).

Another significant application is in the prevention of metal corrosion . Benzimidazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. They function by adsorbing onto the metal surface, forming a protective layer that prevents contact with corrosive agents. The presence of heteroatoms (nitrogen) and the aromatic ring system facilitates strong adsorption onto the metal surface. Future research in this area will likely focus on the development of more efficient and environmentally friendly corrosion inhibitors based on the benzimidazole scaffold.

The specific compound, this compound, serves as a valuable building block in these emerging fields. Its bifunctional nature, combining the stable benzimidazole core with a reactive amino group, makes it an ideal candidate for the synthesis of more complex functional molecules. Future research will likely focus on exploiting its chelation properties to create novel metal-organic frameworks (MOFs) and catalysts, as well as incorporating it into new polymeric materials with tailored properties.

PropertyValue
Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS Number 630091-54-2
Synonyms 1H-Benzimidazole-2-ethanamine, 5-methyl-; 2-(5-Methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Note: Some physical properties such as melting and boiling points are not consistently reported across publicly available sources and are therefore not included in this table.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methyl-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXLLXSCNRJESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358921
Record name 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630091-54-2, 24625-24-9
Record name 6-Methyl-1H-benzimidazole-2-ethanamine
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Record name 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
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Record name 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
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Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Preparative Routes

Traditional and foundational synthetic routes to 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine rely on established chemical principles, including condensation reactions for forming the heterocyclic core and subsequent modifications to build the desired side-chain.

Condensation Reactions for Benzimidazole (B57391) Ring Formation

The cornerstone of benzimidazole synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. nih.govnih.gov For the target molecule, this involves the reaction of 4-methyl-1,2-phenylenediamine with a suitable three-carbon synthon that can be converted to the ethanamine side-chain. A common approach is the Phillips-Ladenburg condensation, which typically requires forcing conditions such as high temperatures and acidic catalysis. researchgate.net

The reaction involves the initial formation of a Schiff base between one of the amino groups of the diamine and the carbonyl group of the carboxylic acid derivative, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring. The choice of the three-carbon component is critical; derivatives of β-alanine are often employed for this purpose.

Reactant 1Reactant 2ConditionsProduct
4-methyl-1,2-phenylenediamineβ-Alanine or derivative4 M HCl, RefluxThis compound
4-methyl-1,2-phenylenediamineCarboxylic Acid DerivativeAcid Catalyst, HeatSubstituted 5-methyl-benzimidazole

Side-Chain Elongation and Functionalization Strategies

An alternative to direct condensation with a pre-functionalized acid is a multi-step approach involving side-chain elongation. This strategy often begins with a more readily available starting material, such as 2,5-dimethyl-1H-benzimidazole, which can be synthesized by condensing 4-methyl-1,2-phenylenediamine with acetic acid. banglajol.info

The methyl group at the 2-position of the benzimidazole ring can then be functionalized. For instance, it can undergo radical halogenation to form 2-(halomethyl)-5-methyl-1H-benzimidazole. This intermediate serves as a versatile electrophile for nucleophilic substitution with cyanide, followed by reduction to yield the desired this compound. This two-carbon extension (malonic ester synthesis or Gabriel synthesis variants) is a classic method for building the ethanamine side-chain.

Methyl Group Incorporation and Isomer Specificity

The position of the methyl group on the benzene (B151609) ring is determined by the choice of the diamine precursor. The synthesis of the target compound specifically requires 4-methyl-1,2-phenylenediamine. rsc.org Condensation of this diamine with a symmetric reagent at the 2-position can lead to a mixture of 5-methyl and 6-methyl-1H-benzimidazole isomers due to the two possible orientations of cyclization. cymitquimica.com

Achieving isomer specificity is a significant challenge in benzimidazole synthesis. While the electronic effects of the methyl group may slightly favor one isomer over the other, preparative separation of the resulting mixture is often necessary. Chromatographic techniques are commonly employed to isolate the desired 5-methyl isomer from the 6-methyl counterpart. thieme-connect.com Directing group strategies during the synthesis can also be employed to enhance regioselectivity.

Advanced Synthetic Approaches and Catalytic Strategies

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of benzimidazole derivatives, including the use of transition-metal catalysts and adherence to green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving palladium and copper, have become powerful tools for the synthesis of heterocyclic compounds. acs.org While traditionally used for C-C and C-N bond formation in aryl systems, these methods can be adapted for benzimidazole synthesis. For example, a palladium-catalyzed intramolecular C-H functionalization/C-N bond formation process could be envisioned, starting from a suitably substituted N-aryl amidine precursor. acs.org

Furthermore, transition metal nitrates have been investigated as catalysts for the condensation of o-phenylenediamines with aldehydes. researchgate.net Catalysts such as copper, nickel, cobalt, iron, and manganese nitrates can promote the reaction under milder conditions than traditional acid catalysis. researchgate.net For the synthesis of the target molecule, this would involve the condensation of 4-methyl-1,2-phenylenediamine with a protected 3-aminopropanal, followed by deprotection.

Catalyst TypeReactionAdvantage
Palladium(II)Intramolecular C-H aminationHigh efficiency, good functional group tolerance
Copper(I)Oxidative C-H aminationMilder conditions, potential for aerobic oxidation
Various Metal NitratesAldehyde-Diamine CondensationMilder conditions, varied catalytic activity

Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. ijarsct.co.inchemmethod.com For benzimidazole synthesis, this includes the use of microwave irradiation, solvent-free reaction conditions, and greener catalysts. rjptonline.orgjrtdd.com

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. jocpr.comeurekaselect.com The condensation of o-phenylenediamines with carboxylic acids or aldehydes can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent or using water or polyethylene (B3416737) glycol (PEG) as a green solvent. chemmethod.comamazonaws.com The use of solid-supported catalysts or recyclable catalysts, such as zeolites or ionic liquids, further enhances the green credentials of these synthetic routes by simplifying product isolation and minimizing waste. rsc.org These principles are directly applicable to the synthesis of this compound, offering more sustainable and efficient alternatives to classical methods. ijarsct.co.in

Flow Chemistry and Continuous Manufacturing Techniques

The application of flow chemistry and continuous manufacturing to the synthesis of benzimidazole derivatives, including structures related to this compound, has garnered significant attention due to advantages over traditional batch processing. vapourtec.commdpi.com Continuous-flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to improved efficiency and safety. mdpi.com

One notable approach involves the acid-catalyzed condensation of o-phenylenediamines with aldehydes or carboxylic acids. omicsonline.org A study demonstrated a continuous flow process for benzimidazole synthesis using a sulfonated polystyrene resin (Amberlyst-15) as a heterogeneous acid catalyst. omicsonline.org This method achieved high yields (90–97%) with short residence times of less than 10 minutes. omicsonline.org The use of a solid acid catalyst simplifies purification and allows for catalyst recycling, aligning with the principles of green chemistry. omicsonline.org Such a system could be adapted for the synthesis of this compound, likely starting from 4-methyl-1,2-phenylenediamine and a suitable three-carbon building block like β-alanine or its derivatives.

Enzyme-electrochemical cascade reactions have also been employed in continuous flow systems for synthesizing substituted benzimidazoles. vapourtec.com These systems can integrate alcohol oxidation and subsequent condensation into a single, efficient operation under mild conditions. vapourtec.com Furthermore, lipase-catalyzed aza-Michael additions of benzimidazoles to α,β-unsaturated compounds in continuous-flow microreactors have been developed for the synthesis of N-substituted derivatives. mdpi.comresearchgate.net These advanced methodologies highlight the potential for scalable, efficient, and sustainable manufacturing of complex benzimidazole compounds. omicsonline.orgacs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Benzimidazole Synthesis

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Several hours< 10 minutes omicsonline.org
Yield Variable, often lowerHigh (90-97%) omicsonline.org
Process Control LimitedPrecise control over temperature, pressure, and mixing mdpi.com
Safety Risk of thermal runawayEnhanced safety due to small reaction volumes researchgate.net
Scalability DifficultStraightforward and scalable omicsonline.org
Catalyst Homogeneous mineral acidsHeterogeneous, recyclable catalysts omicsonline.org
Environmental Impact Higher solvent and energy useReduced solvent (65%) and energy (45%) consumption omicsonline.org

Derivatization and Analog Synthesis

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. Key reaction sites include the primary amine of the ethanamine moiety, the N-H of the imidazole (B134444) ring, and the aromatic benzene ring.

The primary amino group of the ethanamine side chain is a versatile handle for derivatization through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the primary amine with alkyl halides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. The introduction of various alkyl groups can significantly alter the compound's physicochemical properties. For instance, reaction with ethyl iodide in the presence of a non-nucleophilic base would yield N-ethyl-2-(5-methyl-1H-benzimidazol-2-yl)ethanamine. lab-chemicals.comchemicalbook.com A general method for N-alkylation of benzimidazoles involves using a base such as potassium carbonate in a polar solvent. researchgate.net

N-Acylation is readily achieved by treating the ethanamine with acyl chlorides or acid anhydrides. This reaction forms an amide linkage, which can be used to introduce a wide array of functional groups. For example, reacting this compound with benzoyl chloride in a suitable solvent would produce the corresponding N-benzoyl derivative. These reactions are fundamental in medicinal chemistry for modifying a lead compound's properties.

The benzene portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution. chemicalbook.com The positions on the ring (4, 6, and 7) are available for substitution. The existing methyl group at position 5 is an ortho-, para-directing activator, while the fused imidazole ring's electronic nature also influences the regioselectivity.

Halogenation: Direct bromination of benzimidazoles can be achieved using reagents like N-bromosuccinimide (NBS). For instance, 5(6)-formylaminobenzimidazole undergoes regioselective bromination to yield the 4(7)-bromo derivative. chem-soc.si A similar strategy could potentially be applied to a protected form of this compound to introduce a halogen atom onto the aromatic ring.

Nitration: Nitration of the benzimidazole ring typically occurs at the 5- or 6-position when using a mixture of nitric acid and sulfuric acid. researchgate.net For the target compound, which already possesses a methyl group at the 5-position, nitration would likely be directed to the 6- or 4-position, influenced by the combined directing effects of the methyl group and the imidazole system.

It is important to note that the reaction conditions for these electrophilic substitutions must be carefully chosen to avoid undesired side reactions on the imidazole ring or the ethanamine side chain.

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (or imines). nih.gov This reaction is typically carried out by refluxing the amine and the carbonyl compound in an alcoholic solvent, sometimes with acid catalysis. nih.govjocpr.com

For example, the reaction with an aromatic aldehyde, such as 5-fluorosalicylaldehyde, would result in the formation of a new imine linkage. nih.gov The synthesis of a series of Schiff bases has been reported by reacting benzimidazole-containing amines with various substituted aldehydes. researchgate.net These derivatives are of significant interest in coordination chemistry and materials science due to their ability to act as ligands for metal ions. nih.gov The formation of the C=N double bond is confirmed by the disappearance of the primary amine signals and the appearance of a characteristic imine signal in spectroscopic analyses like IR and NMR. nih.gov

Table 2: Examples of Aldehydes for Schiff Base Formation

Aldehyde ReactantResulting Schiff Base Moiety
Benzaldehyde-N=CH-Ph
Salicylaldehyde-N=CH-C₆H₄-OH
4-Nitrobenzaldehyde-N=CH-C₆H₄-NO₂
2-Chlorobenzaldehyde-N=CH-C₆H₄-Cl

Incorporation into Polymeric Architectures and Supramolecular Assemblies

The bifunctional nature of this compound, possessing both a reactive amine and the benzimidazole heterocycle, makes it a valuable building block for polymers and supramolecular structures.

Polymeric Architectures: The ethanamine group can act as a monomeric unit in polymerization reactions. For example, it can be used to form polyamides by reacting with dicarboxylic acids or their derivatives. Polyimides containing benzimidazole groups in their side chains have been synthesized and shown to possess excellent thermal stability and mechanical properties. acs.org Similarly, novel homopolymers and copolymers containing benzimidazole units have been synthesized through N-C coupling reactions, demonstrating high glass transition temperatures. acs.orgnih.gov The incorporation of the benzimidazole moiety into polymer backbones is a well-established strategy to enhance the thermal and mechanical properties of the resulting materials. researchgate.net

Supramolecular Assemblies: The benzimidazole ring is known to participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular assemblies. researchgate.net Benzimidazole derivatives can self-assemble into various structures, including nanoparticles and nanowires. nih.gov The presence of the ethanamine side chain provides an additional site for hydrogen bonding or for coordination with metal ions, which can be used to direct the self-assembly process into more complex architectures like metal-organic frameworks (MOFs) or coordination polymers. researchgate.net The ability of the imidazole group to coordinate with metal ions like Ag(I) has been shown to influence the formation and properties of these assemblies. nih.gov

Molecular Structure, Advanced Spectroscopic Characterization, and Theoretical Investigations

Conformational Analysis and Intramolecular Interactions

The flexibility of the ethanamine side chain attached to the rigid benzimidazole (B57391) core allows the molecule to adopt various spatial arrangements, or conformations. Understanding these conformations and the interactions that stabilize them is crucial for a comprehensive molecular profile.

Computational Studies on Conformational Isomers and Energy Minima

Computational chemistry provides powerful tools for exploring the conformational landscape of molecules. For 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, theoretical calculations, particularly using Density Functional Theory (DFT), are employed to identify stable conformers and determine their relative energies. researchgate.net The primary source of conformational isomerism in this molecule is the rotation around the C-C and C-N single bonds of the ethanamine side chain.

Studies on similar 2-substituted benzimidazole derivatives have shown that the orientation of the side chain relative to the benzimidazole ring dictates the stability of the conformer. mdpi.com The key dihedral angles define the spatial arrangement of the amino group with respect to the heterocyclic ring. Energy minima correspond to staggered conformations (anti and gauche), which minimize steric hindrance.

Furthermore, these calculations can reveal the potential for intramolecular hydrogen bonding. In this compound, a hydrogen bond could form between a hydrogen atom of the terminal amino group (-NH₂) and the nitrogen atom (N1) of the imidazole (B134444) ring. Such an interaction would significantly stabilize a specific folded conformation over more extended ones. The energy difference between these conformers is typically in the range of a few kcal/mol. mdpi.com

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound from DFT Calculations

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.38C2-N1-C7a108.5
C2-N31.32N1-C2-N3115.0
C2-C81.51C2-C8-C9112.0
C8-C91.54C8-C9-N10110.5
C9-N101.47H-N-H107.0

Note: These values are theoretical predictions based on DFT calculations performed on analogous benzimidazole structures and may vary from experimental data. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While computational studies on energy minima provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in a solvent like water or DMSO). jksus.org

For this compound, an MD simulation would illustrate the flexibility of the ethanamine side chain, showing transitions between different conformational states. Key parameters analyzed from an MD trajectory include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of atomic positions from a reference structure, indicating the stability of the molecule's conformation over the simulation time. A stable system will show RMSD values that plateau after an initial equilibration period. nih.gov

Radius of Gyration (rGyr): This parameter reflects the compactness of the molecule. Changes in rGyr can indicate conformational shifts, such as the folding or unfolding of the side chain. nih.gov

Solvent Accessible Surface Area (SASA): This calculates the surface area of the molecule that is accessible to the solvent, providing information about its interaction with the surrounding environment. nih.gov

These simulations are particularly valuable for understanding how the molecule might interact with other molecules, such as solvent molecules or biological targets, by revealing its preferred dynamic conformations and interaction patterns. researchgate.net

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide experimental data that is essential for validating theoretical models and fully characterizing the molecular structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms in a molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the two methylene (B1212753) groups of the ethanamine side chain. The aromatic protons will appear as a complex pattern in the downfield region (typically 7.0-7.6 ppm). The methyl group will present as a singlet around 2.4 ppm. The two methylene groups (-CH₂-CH₂-NH₂) will likely appear as triplets due to coupling with each other. The ¹³C NMR spectrum will show corresponding signals for each unique carbon atom.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which would confirm the connectivity within the ethanamine side chain. walisongo.ac.idyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of each carbon atom that bears protons. youtube.comlibretexts.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the ethanamine side chain and the benzimidazole ring, for instance, by showing a correlation from the methylene protons adjacent to the ring to the C2 carbon of the benzimidazole. youtube.comlibretexts.org

Solid-State NMR: In the solid state, molecular motion is restricted, which can provide information that is averaged out in solution-phase NMR. Solid-state NMR, particularly ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR, can be used to study the tautomerism of the benzimidazole ring. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In solution, there is often a rapid proton exchange between the N1 and N3 positions, making the two halves of the benzene (B151609) ring portion appear symmetric in the NMR spectrum. In the solid state, this exchange can be slow or absent, leading to distinct signals for carbons that would be equivalent in solution (e.g., C4 and C7), providing a snapshot of the dominant tautomer in the crystal lattice. nih.govacs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 7.6110 - 145
-CH₃~2.4~21
-CH₂- (adjacent to ring)~3.1~35
-CH₂- (adjacent to NH₂)~2.9~42
-NH₂Variable (broad)-
C2 (imidazole)-~155

Note: Values are estimates based on data from similar benzimidazole derivatives and are solvent-dependent. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of chemical bonds. jyoungpharm.org

For this compound, the key vibrational modes include:

N-H Stretching: The benzimidazole N-H stretch is typically observed as a broad band in the range of 3200-3400 cm⁻¹. The primary amine (-NH₂) of the side chain will show two bands in this region, corresponding to symmetric and asymmetric stretching vibrations. The position and broadness of these bands are highly sensitive to hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring occur in the 1500-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the primary amine (scissoring) is typically seen around 1600 cm⁻¹.

The presence of hydrogen bonding, both intermolecularly in the solid state and potentially intramolecularly, significantly influences the vibrational spectra. Hydrogen bonding typically causes the N-H stretching frequency to shift to lower wavenumbers (a red shift) and the band to become broader and more intense. nih.govoregonstate.edu Comparing the spectra in different phases (solid vs. dilute solution) can help distinguish between inter- and intramolecular hydrogen bonding.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (Imidazole)3200 - 3400 (broad)
N-H Stretch (Amine)3250 - 3400 (two bands)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=N / C=C Stretch (Ring)1500 - 1650
N-H Bend (Amine)1590 - 1650

Note: These are typical ranges for the assigned functional groups. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₀H₁₃N₃), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm its identity.

Tandem mass spectrometry (MS/MS) experiments, typically performed after electron impact (EI) or electrospray ionization (ESI), are used to study the fragmentation pathways of the molecule. nih.gov Understanding these pathways provides valuable structural information. For this compound, the fragmentation is expected to be dominated by cleavages in the ethanamine side chain.

A likely and characteristic fragmentation pathway involves the cleavage of the C-C bond beta to the benzimidazole ring (β-cleavage). This would result in the formation of a stable, resonance-stabilized benzimidazolyl-methyl cation. Other common fragmentations include the loss of the amino group. scispace.comresearchgate.net

Key expected fragmentation steps include:

Molecular Ion Formation: C₁₀H₁₃N₃ → [C₁₀H₁₃N₃]⁺•

β-Cleavage: The most favorable fragmentation is often the cleavage of the C8-C9 bond, leading to the loss of a CH₂NH₂ radical and formation of a highly stable cation. journalijdr.comresearchgate.net

α-Cleavage: Cleavage of the C2-C8 bond can also occur, though it is generally less favored than β-cleavage for this type of structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment Structure/Loss
175Molecular Ion [M]⁺•
145[M - CH₂NH₂]⁺ (Result of β-cleavage)
131[145 - CH₂]⁺ or [5-methyl-1H-benzimidazole]⁺•
118Loss of HCN from benzimidazole ring fragments

Note: These fragmentation patterns are predicted based on general principles of mass spectrometry and studies of similar benzimidazole derivatives. scispace.comjournalijdr.com

UV-Visible Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is predicted to be dominated by transitions within the benzimidazole chromophore. The fusion of the benzene and imidazole rings creates a conjugated π-electron system, which is responsible for absorption in the ultraviolet (UV) region.

The primary electronic transitions expected for the benzimidazole moiety are π → π* transitions. These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the aromatic nature of the benzimidazole core, these transitions are typically of high intensity. Based on studies of related 2-substituted benzimidazoles, the compound is expected to exhibit strong absorption bands in the range of 270–290 nm. For instance, a closely related compound, (1H-benzimidazol-2-yl-methyl)phosphonate, shows distinct absorption maxima at approximately 277 nm and 287 nm, which are characteristic of the benzimidazole system. researchgate.net The presence of the methyl group on the benzene ring and the ethanamine group at the 2-position are likely to cause minor bathochromic (red shift) or hypsochromic (blue shift) effects on these absorption maxima, but the fundamental spectral profile is expected to be retained.

In addition to the strong π → π* transitions, weaker n → π* transitions may also occur. These involve the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. These transitions are generally less intense and may be observed as shoulders on the main absorption bands or be obscured by them entirely.

Table 1. Expected UV-Visible Absorption Data and Electronic Transitions for this compound in a Polar Solvent (e.g., Ethanol).
Expected λmax (nm)Molar Absorptivity (ε)Transition TypeInvolved Orbitals
~275 - 285Highπ → πPromotion of an electron from a π bonding orbital to a π antibonding orbital within the benzimidazole ring.
~285 - 295Highπ → πA second π → π transition, common in benzimidazole systems, contributing to a complex absorption band.

X-ray Crystallography and Solid-State Structural Elucidation

While a specific crystal structure for this compound has not been reported, the solid-state characteristics can be reliably inferred from the vast library of published crystal structures of benzimidazole derivatives. semanticscholar.orgresearchgate.netmdpi.comscilit.com

Single Crystal X-ray Diffraction Analysis of the Compound and its Derivatives

A single-crystal X-ray diffraction analysis would reveal the precise atomic coordinates, bond lengths, and bond angles of the molecule. For the benzimidazole core, the structure is expected to be largely planar, a common feature confirmed in numerous derivatives. nih.gov The C-N bond lengths within the imidazole ring would likely exhibit partial double-bond character due to electron delocalization. The ethylamine (B1201723) substituent at the C2 position would introduce conformational flexibility, with the torsion angles around the C-C and C-N bonds defining its orientation relative to the benzimidazole plane. The methyl group at the C5 position would lie within the plane of the aromatic system.

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those capable of hydrogen bonding. It is highly probable that this compound could exhibit polymorphism, driven by different arrangements of intermolecular interactions under varying crystallization conditions.

The crystal packing in benzimidazoles is typically governed by the formation of robust hydrogen-bonded networks. researchgate.netscilit.com Molecules are often arranged into chains, layers, or more complex three-dimensional architectures. The specific packing motif would depend on the interplay between hydrogen bonding and other non-covalent interactions, leading to potentially different crystal densities and stabilities for each polymorphic form.

Analysis of Intermolecular Non-Covalent Interactions in the Solid State (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound would be stabilized by a network of non-covalent interactions.

Hydrogen Bonding: This is the most significant directional interaction expected. The benzimidazole N-H group is a classic hydrogen bond donor, while the pyridine-like nitrogen atom (N3) is an excellent acceptor. This typically leads to the formation of strong N-H···N hydrogen bonds, linking molecules into infinite chains or centrosymmetric dimers. semanticscholar.orgnih.gov Furthermore, the primary amine (-NH₂) of the ethanamine substituent provides additional hydrogen bond donors, which can interact with acceptor atoms (like the N3 atom) on neighboring molecules, creating a more intricate and stable 3D network.

Table 2. Predominant Non-Covalent Interactions Expected in the Crystal Structure of this compound.
Interaction TypeDonorAcceptorTypical Geometry/DistanceStructural Role
Hydrogen BondN1-H (imidazole)N3 (imidazole)D···A distance: 2.8 - 3.1 ÅForms primary chains or dimers, defining the core supramolecular structure.
Hydrogen BondN-H (ethanamine)N3 (imidazole)D···A distance: 2.9 - 3.2 ÅCross-links the primary hydrogen-bonded chains, building a 3D network.
π-π StackingBenzimidazole Ring CentroidBenzimidazole Ring CentroidCentroid-centroid distance: 3.5 - 4.0 ÅStabilizes the packing of aromatic cores, often in a parallel-displaced or T-shaped arrangement.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and understanding the molecular properties of compounds in the absence of extensive experimental data. nih.govnih.gov

Geometric Optimization and Vibrational Frequency Predictions

A standard computational approach would involve geometric optimization of the molecule's structure using a functional such as B3LYP with a basis set like 6-311G(d,p). researchgate.net This calculation seeks the lowest energy conformation of the molecule in the gaseous phase. The results would provide optimized bond lengths, bond angles, and dihedral angles, which can be compared with data from experimentally determined structures of similar molecules to validate the computational model.

Following optimization, vibrational frequency calculations can be performed at the same level of theory. This predicts the infrared (IR) spectrum of the molecule. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. These predictions are invaluable for interpreting experimental IR spectra. For benzimidazole derivatives, key predicted vibrations include the N-H stretch, aromatic C-H stretches, C=N and C=C ring stretches, and the C-N stretches of the ethanamine side chain.

Table 3. Predicted Vibrational Frequencies from DFT (B3LYP) Calculations for Key Functional Groups of this compound.
Vibrational ModeFunctional GroupPredicted Frequency Range (cm-1)Description of Motion
ν(N-H)Imidazole N-H~3450 - 3550Stretching of the N-H bond in the imidazole ring.
ν(N-H)Amine -NH₂~3300 - 3400Asymmetric and symmetric stretching of the amine N-H bonds.
ν(C-H)Aromatic C-H~3050 - 3150Stretching of the C-H bonds on the benzene ring.
ν(C-H)Aliphatic C-H~2850 - 2980Stretching of the C-H bonds in the methyl and ethyl groups.
ν(C=N), ν(C=C)Benzimidazole Ring~1450 - 1620Coupled stretching vibrations of the C=N and C=C bonds within the aromatic system.
δ(N-H)Amine -NH₂~1590 - 1650Scissoring (bending) motion of the primary amine group.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger energy gap generally implies higher stability and lower chemical reactivity.

For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, indicating its role as the primary electron donor. Conversely, the LUMO is also often distributed over the π-system of the benzimidazole ring, signifying its capacity to accept electrons. The precise energy values of these orbitals and the resulting energy gap are sensitive to the specific substituents on the benzimidazole core.

Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Benzimidazole Derivative (Note: As specific data for the target molecule is unavailable, this table presents illustrative values based on similar benzimidazole structures found in the literature.)

Parameter Symbol Value (eV)
HOMO Energy EHOMO -6.29
LUMO Energy ELUMO -1.81

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different electrostatic potential values. Regions of negative potential, typically colored red, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and indicate sites for nucleophilic attack. For this compound, the MEP surface would be expected to show negative potential around the nitrogen atoms of the imidazole ring and a positive potential around the amine group's hydrogen atoms.

Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule, which has a smaller energy gap.

Table 2: Illustrative Global Reactivity Descriptors for a Benzimidazole Derivative (Note: This table provides example values based on related compounds due to the absence of specific data for the target molecule.)

Descriptor Formula Value (eV)
Electronegativity χ = -(EHOMO + ELUMO)/2 4.05
Chemical Hardness η = (ELUMO - EHOMO)/2 2.24

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) shows its tendency to donate an electron (electrophilic attack). For a benzimidazole derivative, the nitrogen atoms of the imidazole ring are often identified as primary sites for electrophilic attack, as indicated by higher values of the corresponding Fukui function.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. This analysis provides information on the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*).

For benzimidazole derivatives, the electronic transitions in the UV-Vis region are typically dominated by π→π* transitions within the aromatic system. The calculated absorption maxima (λmax) from TD-DFT studies generally show good agreement with experimental data. The analysis of the molecular orbitals involved in these transitions allows for a detailed understanding of the charge redistribution upon electronic excitation.

Table 3: Representative TD-DFT Calculated Electronic Excitation Properties for a Benzimidazole Derivative (Note: This table is illustrative and based on typical values for similar compounds.)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 3.60 344 0.25 HOMO → LUMO

Chemical Reactivity and Mechanistic Studies

Acid-Base Properties and Protonation Equilibria in Various Solvents

The presence of three basic nitrogen atoms—two within the imidazole (B134444) ring (a pyrrole-like N1-H and a pyridine-like N3) and one in the primary amine side chain—means that 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine can exist in multiple protonation states depending on the pH of the medium. The protonation equilibrium is fundamental to its chemical reactivity and biological interactions.

The most basic site is typically the pyridine-like N3 atom of the benzimidazole (B57391) ring. Protonation at this site disrupts the aromatic sextet of the imidazole ring to a lesser extent than protonation at the N1 position. The pKa value for the conjugate acid of the benzimidazole ring is influenced by substituents. For the parent benzimidazole, the pKa is approximately 5.4. nih.govmdpi.com Alkyl substituents, such as the methyl group at the 5-position and the ethylamine (B1201723) group at the 2-position, are generally electron-donating and are expected to slightly increase the basicity of the ring nitrogens. The primary amino group on the ethyl side chain is expected to have a pKa value typical for alkylamines, generally in the range of 9-10.

Therefore, in a strongly acidic solution, the molecule will be fully protonated, carrying a dicationic charge (at the N3 and the side-chain amine). As the pH increases, it will deprotonate sequentially, first at the benzimidazole N3-H⁺, followed by the side-chain ammonium (B1175870) group. The N1-H of the imidazole ring is the least basic and only deprotonates under strongly alkaline conditions. The solvent plays a crucial role in these equilibria by stabilizing the charged species through solvation. nih.gov

Table 1: Experimentally Determined pKa Values of Related Benzimidazole Compounds in Aqueous Solution.
CompoundpKa of Conjugate AcidReference
Benzimidazole5.4 - 5.5 nih.govmdpi.com
2-Methylbenzimidazole6.2 acs.org
5,6-Dimethylbenzimidazole6.6 acs.org
Imidazole7.0 nih.gov

Thermodynamic studies, often employing computational methods, investigate the free energy changes associated with protonation steps. nih.govnih.gov These calculations help to confirm the sequence of protonation, with the pyridine-like N3 atom being the thermodynamically favored initial protonation site. The stability of the resulting cation is enhanced by resonance delocalization.

The kinetics of proton transfer in benzimidazole systems are generally very fast, occurring on the timescale of diffusion-controlled reactions for simple protonation/deprotonation steps in aqueous solution. More complex kinetic behavior can be observed in phenomena such as excited-state intramolecular proton transfer (ESIPT), where a proton is transferred between two sites within the same molecule upon photoexcitation. While not a feature of the ground-state acid-base chemistry of this compound itself, studies on related benzimidazoles show that intramolecular proton transfer dynamics are heavily influenced by molecular structure and the solvent environment.

Reactivity as a Nucleophile and Electrophile

The molecule possesses multiple nucleophilic centers, making it reactive towards a variety of electrophiles.

The primary amino group of the ethylamine side chain is a potent nucleophile and readily participates in reactions typical of primary amines. These include:

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used to modify the compound's properties. ekb.eg

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Both nitrogen atoms of the benzimidazole ring can exhibit nucleophilic character.

N1-H Reactivity: The N1 nitrogen is part of a secondary amine (pyrrole-like) and is weakly acidic. It can be deprotonated by a strong base to form an anion, which is a powerful nucleophile. This anion can then be alkylated or acylated, typically at the N1 position.

N3 Reactivity: The N3 nitrogen is a tertiary amine (pyridine-like) with a lone pair of electrons. It is the primary site of protonation and also the main coordination site for Lewis acids, including metal ions. It can be alkylated to form a quaternary benzimidazolium salt, especially after the N1 position has been substituted.

The benzene (B151609) portion of the benzimidazole ring can undergo electrophilic aromatic substitution, such as nitration and halogenation. The regioselectivity (i.e., the position of substitution) is governed by the directing effects of the existing substituents. organicchemistrytutor.comwikipedia.org

In this compound, we must consider the effects of:

The Fused Imidazole Ring: Under the strongly acidic conditions often required for electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄), the imidazole ring becomes protonated. The resulting positively charged imidazolium (B1220033) ring is strongly electron-withdrawing and deactivates the attached benzene ring towards further electrophilic attack. researchgate.net

The 5-Methyl Group: This is an alkyl group, which is weakly activating and an ortho, para-director. lumenlearning.com Relative to its position at C5, it directs incoming electrophiles to the C4 and C6 positions.

The interplay of these effects determines the outcome. The deactivating effect of the protonated imidazole ring makes substitution difficult. However, if a reaction does occur, the directing influence of the methyl group would favor substitution at the C4 or C6 positions. Studies on related benzimidazoles confirm that substitution generally occurs on the benzene ring rather than the imidazole ring. researchgate.net

Coordination Chemistry and Metal Complex Formation

Benzimidazole and its derivatives are highly effective ligands in coordination chemistry, forming stable complexes with a wide range of transition metal ions. sapub.orgmdpi.com this compound is an excellent chelating ligand. It can coordinate to a metal center in a bidentate fashion using two nitrogen donor atoms:

The pyridine-like N3 atom of the benzimidazole ring.

The nitrogen atom of the primary amine on the ethyl side chain.

This coordination forms a stable five-membered chelate ring, a thermodynamically favorable arrangement. This N,N-bidentate coordination mode is common for ligands of this type and leads to the formation of complexes with metals such as copper(II), nickel(II), zinc(II), and cobalt(II). nih.govresearchgate.netrsc.orgrsc.org The resulting metal complexes often possess distinct geometric, electronic, and magnetic properties compared to the free ligand and simple metal salts.

Table 2: Examples of Metal Complexes with Benzimidazole-Based Ligands.
Ligand TypeMetal IonCoordination ModeResulting Complex Geometry (Typical)Reference
2-(Aminomethyl)benzimidazolePalladium(II)Bidentate (N,N)Square Planar vulcanchem.com
2-(2'-Hydroxyphenyl)benzimidazoleCopper(II)Bidentate (N,O)Square Planar / Distorted Octahedral nih.govrsc.org
2-(2'-Hydroxyphenyl)benzimidazoleZinc(II)Bidentate (N,O)Tetrahedral nih.gov
Benzimidazole Schiff BasesNickel(II)Bidentate (N,N)Square Planar / Octahedral rsc.org

Ligand Properties: Chelation Modes and Donor Atoms

This compound is an effective bidentate ligand, capable of coordinating to a metal center through two nitrogen donor atoms. These are the sp²-hybridized imine nitrogen atom of the benzimidazole ring and the sp³-hybridized nitrogen of the terminal primary amine. The flexible two-carbon chain connecting these donor sites allows the ligand to form a highly stable five-membered chelate ring upon complexation with a metal ion. This binding mode is typically denoted as κ² libretexts.org.

The coordination of both nitrogen atoms has been confirmed in analogous benzimidazole-based ligands through various spectroscopic techniques distantreader.org. The formation of such chelate rings is entropically favored and results in complexes with enhanced thermodynamic stability, a phenomenon known as the chelate effect nih.gov. The specific bite angle (N-M-N) will depend on the size and preferred coordination geometry of the central metal ion.

Synthesis and Structural Characterization of Metal Complexes

Metal complexes of this compound can be synthesized through well-established procedures. A common method involves the direct reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent such as ethanol (B145695) or methanol. The stoichiometry of the resulting complex, typically 1:1 or 1:2 (metal:ligand), can be controlled by the molar ratios of the reactants orientjchem.org. The reaction mixture is often heated to ensure complete reaction, after which the solid complex precipitates and can be isolated by filtration orientjchem.org. An alternative approach is electrochemical synthesis, where an anodic metal is oxidized in the presence of the ligand to form the complex rsc.org.

The structural elucidation of these complexes relies on a combination of analytical and spectroscopic methods.

Elemental Analysis and Mass Spectrometry are used to confirm the empirical formula and molecular weight of the synthesized complexes nih.gov.

Molar Conductivity Measurements in solvents like dimethylformamide (DMF) help distinguish between electrolytic and non-electrolytic complexes, thereby determining whether anions are part of the coordination sphere or act as counter-ions distantreader.orgorientjchem.org.

Infrared (IR) Spectroscopy is a powerful tool for identifying the ligand's donor atoms. Coordination of the benzimidazole imine nitrogen is typically confirmed by a shift of the ν(C=N) stretching frequency to a lower wavenumber in the complex's spectrum compared to the free ligand. Similarly, changes in the N-H stretching and bending vibrations indicate the involvement of the ethanamine group. The formation of metal-ligand bonds is further substantiated by the appearance of new bands in the far-IR region, corresponding to ν(M-N) vibrations distantreader.orgorientjchem.org.

UV-Visible Spectroscopy provides insights into the d-d electronic transitions of the metal center, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) orientjchem.orgnih.gov.

Magnetic Susceptibility Measurements are employed for paramagnetic complexes to determine the effective magnetic moment, which helps in assigning the geometry and spin state of the metal ion orientjchem.org.

X-ray Crystallography offers unambiguous structural determination, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state rsc.org.

Table 1: Expected IR Spectral Data Shifts Upon Complexation. (Data is representative of typical benzimidazole-amine ligands based on literature distantreader.orgorientjchem.org)
Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(N-H) of amine~3350, ~3280Shift to lower frequencyCoordination of the primary amine group
ν(C=N) of benzimidazole~1625~1605Coordination of the imine nitrogen
ν(M-N)-~450-400Formation of a new metal-nitrogen bond

Thermodynamics and Kinetics of Complexation Reactions

While specific thermodynamic and kinetic data for this compound are not extensively reported, the behavior of analogous systems provides a framework for understanding its complexation reactions.

The kinetics of complexation, or the rates at which these complexes form, can be investigated using methods such as stopped-flow spectrophotometry. Studies on similar ligands show that the rate of complex formation is dependent on the nature of the metal ion, the solvent, and the pH of the solution nih.gov. The substitution of solvent molecules from the metal's coordination sphere by the ligand is often the rate-determining step in the formation mechanism nih.govnih.gov.

Redox Properties of Metal Complexes

Metal complexes containing the this compound ligand are expected to exhibit interesting redox properties, influenced by both the metal center and the benzimidazole ring system. The electron-donating nature of the ligand can stabilize higher oxidation states of the metal, while the aromatic benzimidazole moiety can potentially participate in electron-transfer processes.

Cyclic voltammetry (CV) is the primary technique used to investigate these properties. A CV experiment can reveal the formal potentials (E½) of the metal-centered redox couples (e.g., M(III)/M(II) or M(II)/M(I)) and assess the electrochemical reversibility of these processes. For instance, nickel(II) complexes with related benzimidazole-based ligands have been shown to undergo reversible one-electron oxidations nih.gov.

Furthermore, these complexes may possess catalytic activity in redox reactions. Iron(III) complexes of similar bis(benzimidazolyl) ligands have demonstrated the ability to catalyze the oxidation of organic substrates, mimicking the function of peroxidase enzymes nih.gov. This suggests that complexes of this compound could be explored as catalysts for various oxidative transformations.

Supramolecular Interactions and Self-Assembly

Beyond its coordinative properties, this compound engages in a variety of non-covalent interactions that direct its self-assembly into ordered supramolecular architectures.

Hydrogen Bonding Networks and Directed Assembly

The molecule is rich in hydrogen bonding functionalities. The imidazole N-H group and the primary amine N-H groups are potent hydrogen bond donors, while the imine nitrogen atom of the benzimidazole ring is an effective hydrogen bond acceptor. This combination allows for the formation of robust and predictable hydrogen bonding networks researchgate.net.

π-π Stacking Interactions in Crystalline and Solution States

The planar, aromatic benzimidazole ring system facilitates π-π stacking interactions, which are crucial for stabilizing the crystal lattice rsc.orgrsc.org. These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings. The stacking can adopt various geometries, most commonly a parallel-displaced arrangement, to maximize attractive forces and minimize repulsion.

Host-Guest Chemistry with Macrocyclic Receptors (Non-Biological)

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the documented research concerning the host-guest chemistry of this compound with non-biological macrocyclic receptors. To date, there are no specific studies detailing the complexation or interaction of this particular compound with common macrocycles such as cyclodextrins, cucurbiturils, or calixarenes.

While the broader class of benzimidazole derivatives has been the subject of numerous host-guest studies, providing insights into the potential binding behaviors driven by the benzimidazole core, this specific information cannot be extrapolated to this compound without dedicated experimental investigation. The presence and nature of substituents on the benzimidazole ring system are known to significantly influence binding affinities, stoichiometries, and the thermodynamic parameters of complexation.

Therefore, detailed research findings, including data on binding constants, complex stoichiometries, and the driving forces behind any potential interactions for this compound with non-biological macrocycles, are not available in the current body of scientific literature. This highlights a potential area for future research in the field of supramolecular chemistry.

Applications in Advanced Materials Science and Catalysis

Polymer Chemistry and Functional Macromolecules

The compound serves as a versatile component in polymer science, enabling the synthesis of macromolecules with tailored properties. Its dual functionality—the aromatic, heterocyclic benzimidazole (B57391) ring and the aliphatic amine group—allows for its use both as a monomer in polymerization backbones and as a functional side group.

As a Monomer in Polymerization Reactions

The primary amine group of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine allows it to act as a monomer in various step-growth polymerization reactions. For instance, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. The incorporation of the rigid and thermally stable benzimidazole unit into the polymer backbone is expected to enhance the thermal and mechanical properties of the resulting materials.

The general structure of polymers often consists of repeating monomer units. msu.edu While direct polymerization of this specific compound is not widely documented, analogous structures are used to create high-performance polymers. For example, novel polymers containing 2H-benzimidazol-2-one units have been synthesized via N-C coupling reactions, yielding materials with high glass transition temperatures (Tg) and good thermal stability. nih.gov One such homopolymer exhibited a remarkably high Tg of 348 °C. nih.gov The synthesis of molecularly imprinted polymers has also utilized monomers with similar structures, such as N-(2-arylethyl)-2-methylprop-2-enamides, which contain a polymerizable unit covalently bound to a template fragment. nih.gov

Incorporation into Conjugated Polymers and Optoelectronic Materials

The benzimidazole ring is an electron-deficient system, a property that is highly desirable for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Incorporating the this compound moiety into a conjugated polymer backbone can modulate the material's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for efficient charge injection, transport, and recombination in electronic devices.

Furthermore, the nitrogen atoms in the benzimidazole ring can act as coordination sites for metal ions, opening the possibility of creating metallo-supramolecular polymers with interesting photophysical or electrochromic properties. The luminescence properties of materials are often derived from the tunable structure of their organic ligands. researchgate.net For instance, coordination polymers containing imidazole (B134444) derivatives have been investigated for their photoluminescent properties. rsc.org

Functionalization of Polymer Surfaces

The reactive amine group of this compound makes it an excellent candidate for the surface functionalization of various polymer substrates. This process typically involves creating reactive sites on the polymer surface (e.g., through plasma treatment, ozone exposure, or chemical etching to introduce carboxyl or hydroxyl groups) followed by the covalent attachment of the compound. mdpi.com

This surface modification can impart new functionalities to the base polymer. For example, the grafted benzimidazole units can:

Enhance metal ion chelation: The surface can be used to selectively capture heavy metal ions from solutions.

Alter surface energy and wettability: This can improve adhesion or create anti-fouling surfaces.

Introduce specific binding sites: The functionalized surface could be used in sensors or as a platform for further chemical modifications.

Techniques like aminolysis are commonly used to introduce primary or secondary amine groups onto polymer surfaces, which can then be used for further covalent attachment of molecules. nih.gov This approach has been used to modify materials like polyethylene (B3416737) terephthalate (B1205515) (PET) and poly-L-lactide (PLLA) for biomedical applications. nih.gov

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The predictable nature of coordination chemistry allows for the rational design of porous materials with exceptionally high surface areas and tunable pore environments. mdpi.commdpi.com

Design and Synthesis of MOF Structures utilizing the Compound as a Ligand

This compound is a promising ligand for the synthesis of novel CPs and MOFs. It possesses multiple coordination sites: the two nitrogen atoms of the benzimidazole ring and the nitrogen atom of the terminal amine. This multi-dentate and flexible nature can lead to the formation of diverse and complex framework topologies.

The synthesis of such MOFs typically involves solvothermal reactions, where the ligand and a metal salt (e.g., nitrates or acetates of zinc, copper, cobalt, or cadmium) are heated in a high-boiling-point solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net The choice of metal ion, ligand conformation, and reaction conditions plays a decisive role in the final structure of the framework. researchgate.netrsc.org For example, studies using similar semi-rigid bis-imidazole ligands have produced MOFs with interesting magnetic and electrocatalytic properties. researchgate.net Similarly, flexible benzimidazole carboxylic acid ligands have been used to create 3D porous MOFs. rsc.org

Exploration of Gas Adsorption and Separation Properties (Non-Human related)

MOFs are renowned for their potential in gas storage and separation, driven by their high porosity and the ability to chemically tailor their internal surfaces. dntb.gov.ua MOFs constructed using this compound as a ligand are expected to be particularly effective for the selective adsorption of CO2.

The basic nitrogen sites within the benzimidazole ring and the primary amine group can act as strong adsorption sites for the acidic CO2 molecule through Lewis acid-base interactions and hydrogen bonding. This chemical affinity enhances both the capacity and selectivity of CO2 capture over other gases like methane (B114726) (CH4), nitrogen (N2), and hydrogen (H2). nih.gov

Research on related benzimidazole-based MOFs has demonstrated significant CO2 adsorption selectivity. rsc.org For instance, MOF-5 membranes have shown high separation factors for CO2/N2 mixtures. elsevierpure.comresearchgate.net The performance of these materials is often evaluated based on their gas uptake capacity and selectivity at various pressures and temperatures.

Table 1: Gas Separation Performance of Selected Metal-Organic Frameworks
MOF MaterialGas MixtureSeparation Factor/SelectivityConditionsReference
Benzimidazole-based MOFCO₂/CH₄Significant Adsorption Selectivity273 K and 298 K rsc.org
MOF-5 MembraneCO₂/N₂> 60298 K, 445 kPa elsevierpure.comresearchgate.net
MOF-5 MembraneCO₂/H₂~ 5298 K, 445 kPa elsevierpure.comresearchgate.net
MIL-53(Cr)CH₄ over CO₂, H₂S, N₂Selective Adsorption293 K researchgate.net
PF-MOF2CO₂/N₂41 (IAST)Not Specified nih.gov

Catalytic Applications of MOFs

A thorough search of scientific databases and literature reveals no specific studies on the utilization of this compound as a linker or functional component in the synthesis of Metal-Organic Frameworks (MOFs) for catalytic applications. While benzimidazole derivatives, in general, are employed in the construction of MOFs with catalytic properties, research explicitly detailing the incorporation of this particular compound is not available.

Catalysis and Organocatalysis

As a Ligand in Homogeneous Catalysis for Organic Transformations

There is currently no published research detailing the use of this compound as a ligand in homogeneous catalysis for organic transformations. The potential of this compound to form catalytically active complexes with transition metals has not been explored in the available scientific literature.

Development of Supported or Heterogeneous Catalysts

No research has been found on the development of supported or heterogeneous catalysts derived from this compound. The immobilization of this compound on solid supports to create recyclable catalytic systems has not been reported in the peer-reviewed literature.

Analytical Chemistry and Sensing Platforms

As a Chemical Reagent in Quantitative and Qualitative Analysis

A review of the literature indicates that there are no established methods or studies that employ this compound as a chemical reagent for either quantitative or qualitative analysis. Its potential use in sensing platforms or as an analytical standard has not been documented.

Development of Chemosensors for Non-Biological Analytes

The benzimidazole scaffold is a prominent structural unit in the design of fluorescent chemosensors due to its favorable photophysical properties, electron-accepting ability, and metal-ion chelating capabilities. tandfonline.com Derivatives of this compound are excellent candidates for creating sensitive and selective chemosensors for various non-biological analytes, including heavy metal ions and nitroaromatic compounds, which are significant environmental pollutants.

The functionality of these chemosensors often relies on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). tandfonline.com The primary amine group of this compound serves as a versatile reactive site for introducing specific recognition moieties or modulating the electronic properties of the benzimidazole fluorophore. A common and effective strategy involves the condensation of the amine with various aldehydes to form Schiff base derivatives. nih.govmdpi.com The resulting imine nitrogen and other heteroatoms in the structure can act as selective binding sites for target analytes. researchgate.netresearchgate.netderpharmachemica.com

Upon binding of an analyte (e.g., a metal ion) to the sensor, the coordination event can disrupt these photophysical processes, leading to a detectable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"). rsc.orgnih.gov For instance, a benzimidazole-based sensor was developed for the "turn-off" detection of Cu²⁺ and the ratiometric "turn-on" detection of Zn²⁺ in aqueous solutions. rsc.org Similarly, other derivatives have been engineered for the highly selective recognition of Co²⁺ and Ag⁺. nih.govmdpi.com The selectivity is dictated by the specific design of the binding pocket and its electronic communication with the benzimidazole core.

The table below summarizes the performance of several chemosensors based on the benzimidazole framework for detecting non-biological analytes.

Benzimidazole Derivative ClassTarget AnalyteSensing MechanismDetection MethodDetection Limit (LOD)Reference
2,6-dibenzoimidazolyl-4-methoxyphenol conjugateCu²⁺Inhibition of ESIPTFluorescence Turn-Off0.16 µM rsc.org
2,6-dibenzoimidazolyl-4-methoxyphenol conjugateZn²⁺Inhibition of ESIPT / Ratiometric ShiftRatiometric Fluorescence Turn-On0.1 µM rsc.org
Quinoline–benzimidazole derivativeCo²⁺Photoinduced Electron Transfer (PET)Fluorescence Quenching3.56 µmol L⁻¹ nih.govmdpi.com
Benzimidazole-functionalized probeAg⁺Fluorescence QuenchingFluorescence Turn-Off / "Naked-Eye"0.82 µmol dm⁻³
Benzimidazole-functionalized probe2,4,6-Trinitrophenol (TNP)Fluorescence QuenchingFluorescence Turn-Off / "Naked-Eye"1.36 µmol dm⁻³

Chromatographic Applications (e.g., stationary phase modification)

In the field of separation science, particularly high-performance liquid chromatography (HPLC), the development of novel stationary phases with unique selectivity is crucial for resolving complex mixtures. The chemical structure of this compound makes it a suitable agent for the surface modification of stationary phase supports like silica (B1680970) gel or polymeric materials. nih.govresearchgate.net

The terminal primary amine group provides a reactive handle for covalently grafting the molecule onto the support surface, for instance, through reactions with activated silica. This modification results in a functionalized stationary phase with multiple modes of interaction. Such amine-modified phases are particularly useful in Hydrophilic Interaction Liquid Chromatography (HILIC), a technique that excels at separating highly polar compounds. thermofisher.com

A stationary phase functionalized with this compound could offer a combination of retention mechanisms:

Hydrophilic Interactions: The polar benzimidazole ring and the amine group can form a water-enriched layer on the stationary phase surface, facilitating the partitioning and retention of polar analytes. nih.gov

Anion-Exchange: Under acidic mobile phase conditions, the amine groups become protonated, creating positively charged sites that can retain anionic analytes through electrostatic interactions. Stationary phases containing amine groups are known to exhibit anion-exchange activity in addition to HILIC retention.

π-π Interactions: The aromatic benzimidazole ring can engage in π-π stacking interactions with analytes that possess aromatic moieties, providing an additional layer of selectivity.

This multi-modal character allows for unique and tunable selectivity that can be modulated by adjusting mobile phase parameters such as pH and buffer concentration. thermofisher.com For example, research has demonstrated the development of a benzimidazole-modified silica gel that functions as a novel reversed-phase and anion-exchange mixed-mode stationary phase for HPLC. nih.gov Polymer-based materials modified with primary, secondary, and tertiary amines have also been successfully employed for unified HILIC and anion-exchange (AEX) chromatography. nih.govnih.gov

The table below outlines the potential characteristics of a stationary phase modified with this compound in comparison to standard stationary phases.

Stationary Phase TypeFunctional Group(s)Primary Interaction Mechanism(s)Typical Analytes
Standard SilicaSilanol (-Si-OH)Adsorption, HydrophilicPolar compounds (Normal Phase)
Standard AminoAminopropyl (-C₃H₆NH₂)Hydrophilic, Weak Anion-ExchangeSugars, polar compounds
Hypothetical Benzimidazole-Ethanamine Phase -NH-CH₂-CH₂-(5-methyl-benzimidazole)Hydrophilic, Anion-Exchange, π-π StackingPolar compounds, anions, aromatic compounds

Advanced Characterization Techniques and Method Development

Hyphenated Analytical Techniques

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for the analysis of complex mixtures and the definitive identification of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for assessing the purity of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine and for monitoring the progress of its synthesis. researchgate.netnih.gov The choice between GC-MS and LC-MS is largely dependent on the volatility and thermal stability of the analyte. Given the structure of this compound, which may have limited volatility, LC-MS is often the more suitable technique. kuleuven.be

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the determination of benzimidazole (B57391) residues. nih.gov For purity analysis, a reversed-phase LC method would likely be developed, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient elution would be optimized to separate the main compound from any impurities or starting materials. The mass spectrometer, operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, would provide quantitative data on the purity of the sample.

During synthesis, reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by LC-MS. This allows for the determination of the consumption of reactants and the formation of the product and any byproducts, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection by mass spectrometry.Separation of compounds in a liquid mobile phase based on their interactions with a solid stationary phase, followed by detection by mass spectrometry. rsc.org
Typical Stationary Phase Polysiloxane-based polymers of varying polarity.C18, C8, Phenyl, or HILIC columns.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).A mixture of aqueous and organic solvents.
Ionization Technique Electron Ionization (EI), Chemical Ionization (CI).Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).
Application for this compound Potentially applicable after derivatization to increase volatility.Highly suitable for direct analysis of purity and reaction monitoring.

Coupling of NMR with Other Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. ipb.pt When coupled with other spectroscopic techniques, such as infrared (IR) spectroscopy and mass spectrometry, a more complete picture of the molecular structure can be obtained. For this compound, 1D NMR (¹H and ¹³C) would provide initial information about the number and types of protons and carbons present.

To unambiguously assign all signals and confirm the connectivity of the atoms, 2D NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for establishing the connectivity between different parts of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the confirmation of the stereochemistry.

The structural information from NMR is corroborated by IR spectroscopy, which would confirm the presence of functional groups such as N-H and C-N bonds in the benzimidazole ring and the primary amine. Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the proposed structure.

NMR ExperimentInformation Obtained for this compound
¹H NMR Chemical shifts and coupling constants of aromatic, methyl, and ethylamine (B1201723) protons.
¹³C NMR Chemical shifts of all carbon atoms in the molecule.
COSY Correlation between protons on the benzene (B151609) ring and the ethylamine side chain.
HSQC Direct correlation of each proton to its attached carbon atom.
HMBC Correlation of the methyl protons to the carbons of the benzene ring, and the ethylamine protons to the benzimidazole ring carbons, confirming the overall structure. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would be used to determine its thermal stability and decomposition profile. A typical TGA experiment would involve heating a small sample of the compound at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The resulting TGA curve would show the temperature at which the compound begins to decompose, the number of decomposition steps, and the mass of residue remaining at the end of the experiment. This information is critical for determining the upper-temperature limit for handling and storage of the compound. For benzimidazole derivatives, decomposition often occurs at temperatures above 200 °C. lew.ro

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature. For this compound, a DSC analysis would reveal its melting point, which is a key indicator of purity. A sharp melting peak would suggest a highly pure compound, while a broad peak would indicate the presence of impurities. The enthalpy of fusion can also be calculated from the area of the melting peak, providing further thermodynamic information.

Thermal Analysis TechniqueProperty MeasuredInformation Obtained for this compound
Thermogravimetric Analysis (TGA) Mass change as a function of temperature.Decomposition temperature, thermal stability, and residual mass.
Differential Scanning Calorimetry (DSC) Heat flow as a function of temperature. nih.govMelting point, enthalpy of fusion, and information about crystalline phases and purity.

Electrochemical Characterization

The electrochemical properties of benzimidazole derivatives are of interest due to their potential applications in areas such as corrosion inhibition and electronics. kuleuven.be The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS).

A typical CV experiment would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would show the oxidation and reduction potentials of the compound, providing insights into its redox properties and the stability of the resulting radical ions. These studies can reveal information about the electron-donating or -withdrawing nature of the substituents on the benzimidazole ring. The presence of the electron-donating methyl and aminoethyl groups would be expected to influence the electrochemical behavior of the benzimidazole core. nih.gov

Electrochemical TechniquePrincipleInformation Obtained for this compound
Cyclic Voltammetry (CV) The potential of a working electrode is swept linearly versus time, and the resulting current is measured.Oxidation and reduction potentials, information on redox reversibility and reaction mechanisms.
Differential Pulse Voltammetry (DPV) Pulses of a specified amplitude are superimposed on a linear potential ramp, and the current is sampled before and after each pulse.Enhanced sensitivity for determining redox potentials compared to CV.
Electrochemical Impedance Spectroscopy (EIS) The impedance of an electrochemical system is measured over a range of frequencies.Information on the kinetics of electrode processes and the properties of the electrode-solution interface.

Future Outlook and Research Challenges

Sustainable Synthetic Routes and Industrial Scalability

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry. For 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, future research will likely focus on environmentally benign and economically viable production methods. While traditional methods for benzimidazole (B57391) synthesis, such as the Phillips-Ladenburg reaction, are well-established, they often involve harsh conditions and the use of hazardous reagents.

Green chemistry approaches are being explored for the synthesis of benzimidazole derivatives, utilizing alternative energy sources like microwave irradiation and employing eco-friendly solvents and catalysts. mdpi.com For instance, the use of catalysts such as ferrous sulfate (B86663) in water or ethanol (B145695) has been shown to be effective for the one-pot synthesis of other benzimidazole derivatives. nih.gov However, specific studies on the application of these green methodologies to the synthesis of this compound are not yet prevalent in the literature.

A significant challenge lies in adapting these green routes for industrial-scale production. The scalability of a synthetic process requires not only high yields and purity but also cost-effectiveness and safety. Future research will need to address these factors to transition from laboratory-scale synthesis to large-scale manufacturing of this compound. A cost-effective and environmentally friendly synthetic route is crucial for its potential widespread application. google.com

Exploration of Novel Materials Science Applications (Non-Clinical)

The benzimidazole scaffold is known for its utility in materials science, particularly in the formation of metal complexes and coordination polymers. nih.govnih.gov The nitrogen atoms in the imidazole (B134444) ring of this compound can act as ligands, coordinating with various metal ions to form stable complexes. nih.gov These complexes can exhibit interesting photophysical, magnetic, and catalytic properties.

Future research could explore the use of this compound as a building block for novel materials. For example, its bifunctional nature, with both a benzimidazole ring and an aminoethyl side chain, could be exploited in the design of metal-organic frameworks (MOFs) or functional polymers. While the synthesis of metal complexes with other benzimidazole derivatives has been reported, dedicated studies on the materials science applications of this compound are still an open area of investigation. nih.gov

A key challenge will be to systematically investigate the coordination chemistry of this specific ligand with a wide range of metal ions and to characterize the resulting materials thoroughly. Understanding the structure-property relationships of these new materials will be crucial for identifying potential applications in areas such as catalysis, sensing, or gas storage.

Computational Design and High-Throughput Screening for New Derivatives

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties. For this compound, computational methods can be employed to predict the properties of its derivatives and to guide synthetic efforts. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis can be used to model the relationship between the molecular structure of benzimidazole derivatives and their biological or chemical activities. nih.gov

High-throughput screening (HTS) is another valuable tool for discovering new applications for existing compounds and for identifying lead compounds for further development. nih.gov Small molecule libraries, which may contain this compound or its analogs, can be screened against a variety of biological or material-based targets to identify new activities. nih.gov

The primary challenge in this area is the development of accurate and reliable computational models and high-throughput assays that are specific to the desired application. For computational design, the availability of experimental data for training and validating the models is crucial. For HTS, the development of robust and miniaturized assays is necessary to screen large numbers of compounds efficiently and cost-effectively. While general QSAR and HTS studies on benzimidazoles exist, specific computational and screening efforts focused on derivatives of this compound are needed. nih.govnih.gov

DescriptorDefinitionImportance in QSAR
LogP The logarithm of the partition coefficient between n-octanol and water.A measure of the lipophilicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Polar Surface Area (TPSA) The sum of the surfaces of polar atoms in a molecule.A predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule.A fundamental property that affects various physicochemical and biological properties.
Number of Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to nitrogen or oxygen atoms.Influences the strength of intermolecular interactions and solubility.
Number of Hydrogen Bond Acceptors (HBA) The number of nitrogen or oxygen atoms.Influences the strength of intermolecular interactions and solubility.
Number of Rotatable Bonds (nRotB) The number of bonds that allow free rotation around them.A measure of molecular flexibility, which can affect binding to a target.

Table 1: Key Molecular Descriptors in QSAR Studies

Understanding Complex Reaction Mechanisms at the Molecular Level

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields. The formation of the benzimidazole ring typically proceeds through a condensation reaction, such as the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.

Future research should focus on detailed mechanistic studies of the synthesis of this compound. This could involve the use of kinetic studies to determine the rate-determining steps of the reaction and the influence of various reaction parameters. researchgate.net Isotopic labeling studies and computational modeling can also provide valuable insights into the transition states and intermediates involved in the reaction pathway.

A significant challenge in this area is the detection and characterization of transient intermediates, which are often present in low concentrations and have short lifetimes. The combination of experimental and computational techniques will be crucial to unraveling the complex reaction mechanisms at the molecular level.

Interdisciplinary Approaches in Chemical Research

The future of chemical research on this compound will greatly benefit from interdisciplinary collaborations. The interface between chemistry and fields such as physics, materials engineering, and computational science can lead to novel discoveries and applications.

For example, collaboration with physicists could lead to a deeper understanding of the electronic and photophysical properties of metal complexes derived from this compound. Partnering with materials engineers could facilitate the incorporation of this compound into functional devices or smart materials. The integration of computational science is essential for modeling molecular behavior and predicting material properties, thereby guiding experimental work. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine?

  • Methodology :

  • Cyclization of o-phenylenediamines : Reacting o-phenylenediamine derivatives with carbonyl sources (e.g., CO₂ under H₂) forms the benzimidazole core. Substituents like methyl groups are introduced via pre-functionalized precursors .
  • Metal-complexation-assisted synthesis : Zinc chloride (ZnCl₂) complexes can stabilize intermediates during condensation reactions involving aldehydes and amines, improving yields .
    • Key Considerations : Optimize reaction temperature (70–120°C) and solvent polarity (e.g., ethanol or DMF) to control regioselectivity of methyl group placement .

Q. How is the compound characterized spectroscopically?

  • Techniques :

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and aromatic signals (δ 7.0–8.0 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 176.1) .
  • IR : Absorbance near 1600–1650 cm⁻¹ indicates C=N stretching in the benzimidazole ring .

Q. What safety protocols are critical during handling?

  • GHS Compliance : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Approach :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., NMDA receptors or kinases) .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. chloro groups) with inhibitory potency using Hammett constants or molecular descriptors .
    • Validation : Cross-validate predictions with in vitro assays (e.g., IC₅₀ measurements for kinase inhibition) .

Q. What strategies resolve contradictory data in biological activity studies?

  • Case Example : Discrepancies in NMDA receptor inhibition (voltage-dependent vs. independent effects) may arise from assay conditions (e.g., membrane potential settings).
  • Solution :

  • Standardized Assays : Use patch-clamp electrophysiology under controlled voltages to isolate mechanism .
  • Metabolic Stability Tests : Rule out confounding factors like rapid compound degradation in cell-based assays .

Q. How can crystallography elucidate the compound’s structural nuances?

  • SHELX Workflow :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to obtain intensity data .
  • Refinement : SHELXL refines positional and thermal parameters, resolving disorder in methyl group orientations .
    • Challenges : Address twinning or low-resolution data by iterative refinement and solvent masking .

Q. What are the challenges in optimizing synthetic yields for scaled production?

  • Key Factors :

  • Byproduct Formation : Monitor intermediates via TLC/HPLC to minimize side reactions (e.g., over-alkylation) .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance selectivity but require rigorous purification to avoid contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.